molecular formula C7H8N2O2 B107562 2-Amino-5-hydroxybenzamide CAS No. 65883-83-2

2-Amino-5-hydroxybenzamide

Cat. No. B107562
CAS RN: 65883-83-2
M. Wt: 152.15 g/mol
InChI Key: XFIDBHAYACHAFV-UHFFFAOYSA-N
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Description

2-Amino-5-hydroxybenzamide is a chemical compound that is part of the 2-aminobenzamide family. This family of compounds is characterized by an amino group attached to a benzamide moiety. The specific structure and properties of these compounds make them of interest in various fields of chemistry and pharmacology. The research on these compounds focuses on their potential applications and the fundamental understanding of their behavior in different environments.

Synthesis Analysis

The synthesis of 2-aminobenzamides, including 2-Amino-5-hydroxybenzamide, typically involves the introduction of an amino group into the benzamide structure. While the provided papers do not directly describe the synthesis of 2-Amino-5-hydroxybenzamide, they do discuss related compounds. For instance, the synthesis of 2-hydroxymethylbenzamides as potential prodrug models for the amino group is explored, indicating that modifications of the benzamide structure can be used to create derivatives with potential pharmaceutical applications .

Molecular Structure Analysis

The molecular structure of 2-aminobenzamides has been studied using various spectroscopic techniques and X-ray crystallography. These studies have revealed that the rotation of the C(O)–NH2 bond can be hindered, leading to non-equivalence of the amide protons and distinct resonances in the 1H-NMR spectra . Additionally, density functional theory (DFT) calculations have shown that certain conformers of these compounds are more stable, likely due to the formation of intramolecular hydrogen bonds, which can be observed in the crystal structure .

Chemical Reactions Analysis

The chemical reactivity of 2-aminobenzamides can be influenced by the presence of substituents on the benzamide ring. For example, 2-hydroxymethylbenzamides have been found to undergo cyclization to form phthalide and the parent amine. This reaction is catalyzed by acids, bases, and buffers, and its rate can be affected by the steric properties of the substituents on the amine . Such reactivity is crucial for the design of prodrugs, where the release of the active drug is controlled by chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminobenzamides are closely related to their molecular structure. The presence of intramolecular hydrogen bonds can affect the solubility and stability of these compounds. The ability of the amide unit to act as both a hydrogen bond donor and acceptor allows for strong intermolecular hydrogen bonding, which can influence the compound's melting point, boiling point, and other physical properties . The steric and electronic effects of substituents on the benzamide ring can also impact these properties, as well as the compound's reactivity and interaction with biological systems .

Scientific Research Applications

Synthesis and Antimicrobial Activity

New derivatives of 2-amino-N-hydroxybenzamide have been synthesized, showcasing antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria as well as fungi. These compounds were developed through the reaction of isatoic anhydride with different hydroxamic acids, demonstrating the potential of 2-amino-5-hydroxybenzamide derivatives in the development of new antimicrobial agents (Mahesh et al., 2015).

Marine-Associated Streptomyces Derivatives

Investigation into marine-associated Streptomyces sp. ZZ502 led to the isolation of new compounds including derivatives of 2-amino-5-hydroxybenzamide. These findings contribute to the exploration of natural product chemistry and highlight the potential of marine microorganisms in the discovery of new chemical entities for scientific research (Zhang et al., 2018).

Hydrogen Bonding and Crystal Structure

A zwitterion of 1,5-bis(2-hydroxybenzamido)-3-azapentane has been studied, revealing a two-dimensional hydrogen-bonding network. This research provides insights into the molecular structure and hydrogen bonding interactions involving derivatives of 2-amino-5-hydroxybenzamide, offering valuable information for the design of new compounds with tailored properties (Liu et al., 2006).

Anticancer Activity

N-hydroxybenzamides, including derivatives of 2-amino-5-hydroxybenzamide, have been screened for histone deacetylase-inhibitory activities, leading to the discovery of compounds with promising antitumor activities. This research demonstrates the therapeutic potential of 2-amino-5-hydroxybenzamide derivatives in the development of new anticancer drugs (Maeda et al., 2004).

Quantitative Structure - Biological Activity Relationships

The antimicrobial activity of novel 2-hydroxybenzamide derivatives has been evaluated, highlighting the effectiveness of these compounds against various microorganisms. Through quantitative structure-biological activity relationships (QSAR) analysis, this research enhances our understanding of how structural modifications can influence the biological activity of 2-amino-5-hydroxybenzamide derivatives (Ienascu et al., 2008).

Safety And Hazards

The safety information for 2-Amino-5-hydroxybenzamide includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-amino-5-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-6-2-1-4(10)3-5(6)7(9)11/h1-3,10H,8H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIDBHAYACHAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475848
Record name 2-amino-5-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-hydroxybenzamide

CAS RN

65883-83-2
Record name 2-amino-5-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-hydroxybenzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

This compound was prepared from 5-benzyloxy-2-nitrobenzamide (2.7 g, 56 mmol) in the manner described for 4-amino-3-fluorophenol, affording 1.5 g (99%) of 2-amino-5-hydroxybenzamide. 1H-NMR (CDCl3) δ 7.41 (d, J=8.1 Hz, 1H), 7.16 (dd, J=8.1, 1.6 Hz, 1H), 7.13 (d, J=1, 6 Hz, 1H), 3.93 (s, 3H); MS GC-MS (M+=211, RT=6.15 min).
Name
5-benzyloxy-2-nitrobenzamide
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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